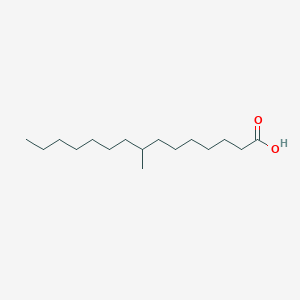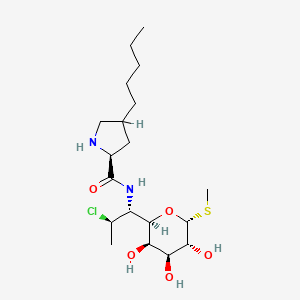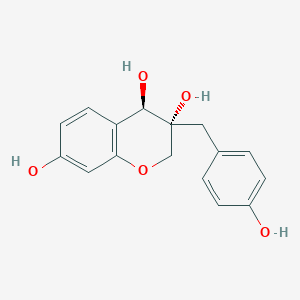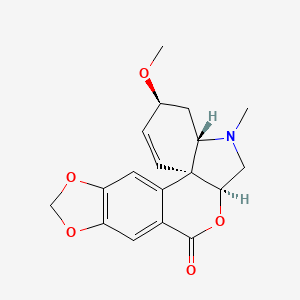
Sodium perbromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium perbromate is a chemical compound composed of the sodium ion and the perbromate ion, with the chemical formula NaBrO4 . It is a powerful oxidizing agent and is highly reactive . Like other perbromates, it contains the bromine atom in its highest oxidation state, which is +7 .
Synthesis Analysis
This compound can be prepared by reacting sodium bromate with fluorine and sodium hydroxide . The reaction is as follows: NaBrO3 + F2 + 2 NaOH → NaBrO4 + 2 NaF + H2O . Another method for the synthesis of perbromate is based on the use of conductive-diamond electrodes . This procedure is able to produce significant amounts of perbromates by electrolyses of bromate solutions .Molecular Structure Analysis
The molecular formula of this compound is BrNaO4 . The average mass is 166.891 Da and the monoisotopic mass is 165.887756 Da .Chemical Reactions Analysis
This compound is a strong oxidizing agent and can react vigorously with reducing agents . It can be used in various chemical reactions to oxidize other compounds . It is also found as a by-product in the electrolysis of bromate solutions .Physical And Chemical Properties Analysis
This compound is typically a white crystalline solid . It has a molar mass of 166.89 g/mol and a density of 2.57 g/cm3 . The melting point of this compound is 266 °C .Aplicaciones Científicas De Investigación
Sodium and Sodium-Ion Batteries
Sodium perbromate finds application in sodium-ion batteries. Delmas (2018) provided an overview of the last 50 years of research in sodium batteries, highlighting their use for load leveling and electrical vehicles. Sodium-ion batteries are advantageous for stationary applications due to their long lifetime, power, cost, and material availability, making them relevant in the context of renewable energy sources (Delmas, 2018).
Synthesis of Perbromate Ion
Pisarenko et al. (2011) reported on new methods for synthesizing the perbromate ion, an elusive compound in conventional oxidation routes. They achieved this through the reaction of hypobromite and bromate ions in an alkaline sodium hypobromite solution. This finding is significant for understanding the chemistry of perbromate ions and their formation processes (Pisarenko et al., 2011).
Biomedical Applications of Sodium MRI
In the field of biomedical imaging, this compound plays a role. Madelin & Regatte (2013) presented an overview of sodium MRI's potential biomedical applications, such as in vivo imaging of human tissues for disease diagnosis and prognosis. Sodium MRI provides quantitative biochemical information on tissue viability, cell integrity, and function, offering new insights not available through standard proton MRI (Madelin & Regatte, 2013).
Paper Production from Non-Wood Raw Materials
Cherьopkіna et al. (2021) investigated the use of this compound in the delignification of non-wood raw materials for paper production. Their research demonstrated the effectiveness of this compound in processing fibrous first stuff from rapeseed stalks, indicating its utility in environmentally friendly paper manufacturing processes (Cherьopkіna et al., 2021).
Electrolysis in Water Disinfection
Bergmann et al. (2011) explored the use of this compound in the electrolysis of aqueous systems containing bromide, as part of research on drinking water disinfection. Their findings contribute to understanding the chemical processes and by-products, including perbromate, in the context of water treatment and disinfection (Bergmann et al., 2011).
Propiedades
IUPAC Name |
sodium;perbromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLURAKRVQIPBCC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO4, BrNaO4 |
Source


|
| Record name | sodium perbromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_perbromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187131 |
Source


|
| Record name | Sodium perbromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33497-30-2 |
Source


|
| Record name | Sodium perbromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium perbromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)






![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)


![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)

